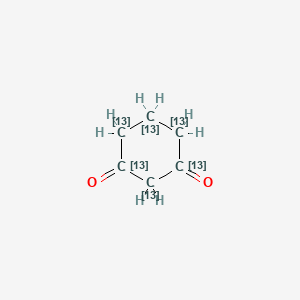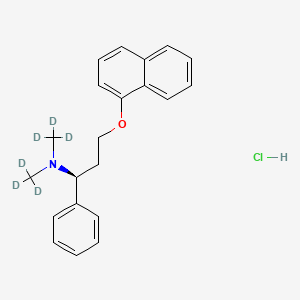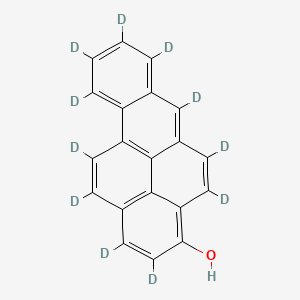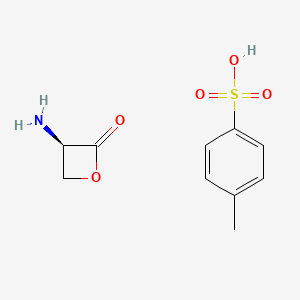
1,3-环己二酮-13C6
描述
1,3-Cyclohexanedione-13C6 is a labeled isotopologue of 1,3-cyclohexanedione, where all six carbon atoms are replaced with carbon-13 isotopes. This compound is an organic molecule with the formula C6H8O2, and it is one of the three isomeric cyclohexanediones. It is a colorless compound that occurs naturally and is used in various chemical reactions and industrial applications .
科学研究应用
1,3-Cyclohexanedione-13C6 has numerous applications in scientific research, including:
作用机制
Target of Action
1,3-Cyclohexanedione-13C6 is an organic compound with the formula (CH2)4(CO)2 . It is a colorless compound that occurs naturally . The primary target of 1,3-Cyclohexanedione-13C6 is cyclohexanedione hydrolase , an enzyme that catalyzes the hydrolysis of cyclohexanedione.
Mode of Action
The compound exists mainly as the enol tautomer . It interacts with its target, cyclohexanedione hydrolase, through a process known as enolization . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.
Biochemical Pathways
It is known that the compound is produced by semi-hydrogenation of resorcinol . This process involves the reduction of resorcinol to 1,3-Cyclohexanedione-13C6, which then exists predominantly as the enol tautomer .
Pharmacokinetics
It is known that the compound is a substrate for cyclohexanedione hydrolase , suggesting that it may be metabolized by this enzyme. The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
It is known that the compound can react under acid catalysis with alcohols to form 3-alkoxyenones . This suggests that the compound may have a role in the formation of these substances.
Action Environment
It has been observed that the loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations . This suggests that the compound’s action may be influenced by its concentration in the environment.
生化分析
Biochemical Properties
It is known that 1,3-Cyclohexanedione, a similar compound, is produced by semi-hydrogenation of resorcinol . It exists in solution predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1,3-Cyclohexanedione-13C6 in animal models .
Metabolic Pathways
1,3-Cyclohexanedione, a similar compound, is involved in the metabolism of resorcinol . It is also a substrate for cyclohexanedione hydrolase .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione-13C6 can be synthesized through several methods. One common method involves the semi-hydrogenation of resorcinol. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2 \rightarrow \text{C}_6\text{H}_8\text{O}_2 ] This reaction is typically carried out under controlled conditions to ensure the selective hydrogenation of resorcinol to 1,3-cyclohexanedione .
Another method involves the Michael addition reaction of acetoacetate and acrylate, followed by Claisen cyclization and subsequent acidification and decarboxylation to yield 1,3-cyclohexanedione .
Industrial Production Methods
In industrial settings, 1,3-cyclohexanedione is produced using a similar approach but on a larger scale. The process involves the use of acetoacetate and acrylate as raw materials, with a catalyst to facilitate the Michael addition reaction. The intermediate product undergoes Claisen cyclization, followed by acidification and decarboxylation to produce 1,3-cyclohexanedione. This method offers high conversion rates and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1,3-Cyclohexanedione-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclohexanediol or other reduced forms.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted cyclohexanedione derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Diketones and other oxidized derivatives.
Reduction: Cyclohexanediol and other reduced forms.
Substitution: Substituted cyclohexanedione derivatives.
相似化合物的比较
1,3-Cyclohexanedione-13C6 can be compared with other similar compounds, such as:
2-Methyl-1,3-cyclohexanedione: This compound has a methyl group at the 2-position, which alters its reactivity and applications.
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): This derivative is widely used as a reagent in organic synthesis due to its stability and reactivity.
1,2-Cyclohexanedione: This isomer has the carbonyl groups at the 1 and 2 positions, resulting in different chemical properties and reactivity.
1,3-Cyclohexanedione-13C6 is unique due to the presence of carbon-13 isotopes, which makes it valuable in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy .
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.083 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)


![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)

